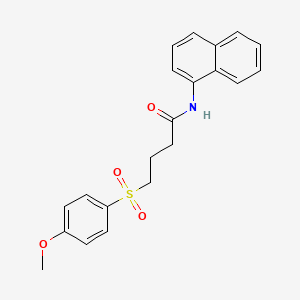
4-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide” is a complex organic molecule. It contains a methoxyphenyl group, a sulfonyl group, a naphthalen-1-yl group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl and naphthalen-1-yl groups are aromatic, the sulfonyl group is a good leaving group, and the butanamide group contains a carbonyl and an amine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonyl group could undergo substitution reactions, the aromatic rings could participate in electrophilic aromatic substitution, and the amide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a sulfonyl group suggests it might have significant polarity and could form hydrogen bonds .Scientific Research Applications
Synthesis and Anticancer Evaluation
A study reported the synthesis, structural characterization, and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives for their cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF-7. Certain compounds exhibited potent cytotoxic activity, showing low toxicity in normal human kidney HEK293 cells. These compounds were found to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers were studied for their potential in fuel cell applications. The study found that the copolyimides displayed good mechanical properties and proton conductivity, indicating their suitability for use in proton-exchange-membrane fuel cells (Einsla et al., 2005).
Antiestrogenic Activity
The antiestrogenic activity of certain compounds was demonstrated through both oral and subcutaneous administration in rats and mice, indicating their potential for therapeutic use in estrogen-related conditions (Jones et al., 1979).
Chemical Synthesis and Material Science
Research on the chelation-assisted nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes by Grignard reagents has provided insights into the activating ability of the 2-sulfonyl substituents, contributing to the field of organic synthesis and material science (Hattori et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-26-17-11-13-18(14-12-17)27(24,25)15-5-10-21(23)22-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJLXAINZNLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
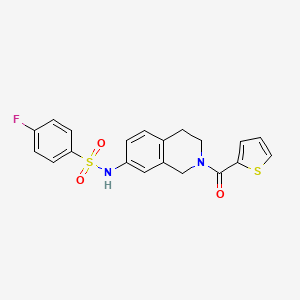
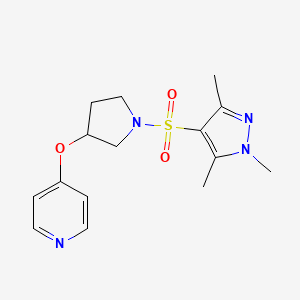
![(E)-4-(Dimethylamino)-N-[(4-thiophen-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2570754.png)
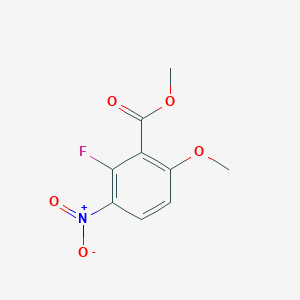
![6-Cyclopropyl-2-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2570756.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)

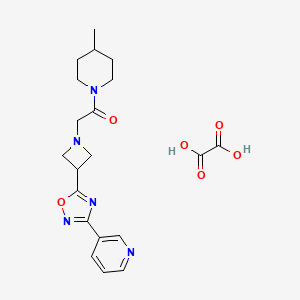
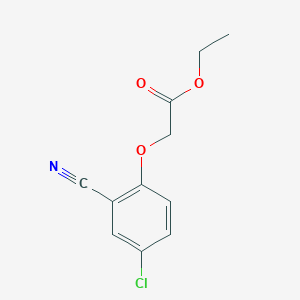
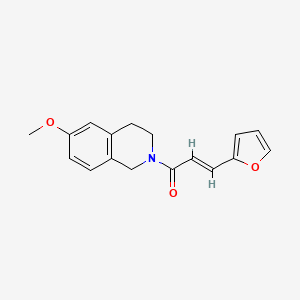
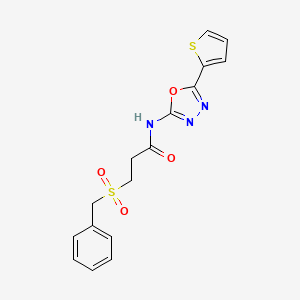
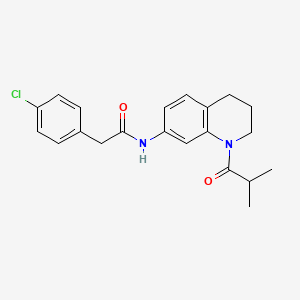
![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)
![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)
